1-(Diphenylmethyl)-2-methylazetidin-3-ol,cis-
Overview
Description
1-(Diphenylmethyl)-2-methylazetidin-3-ol, cis- is a chemical compound with a unique structure that includes a diphenylmethyl group attached to a 2-methylazetidin-3-ol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylmethyl)-2-methylazetidin-3-ol, cis- typically involves the reaction of diphenylmethyl chloride with 2-methylazetidin-3-ol under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-(Diphenylmethyl)-2-methylazetidin-3-ol, cis- may involve continuous flow methods to enhance efficiency and yield. Continuous flow reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Diphenylmethyl)-2-methylazetidin-3-ol, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Diphenylmethyl)-2-methylazetidin-3-ol, cis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: The compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Diphenylmethyl)-2-methylazetidin-3-ol, cis- involves its interaction with specific molecular targets and pathways. The diphenylmethyl group can interact with hydrophobic pockets in proteins, while the azetidin-3-ol ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Diphenylmethanol: Similar in structure but lacks the azetidin-3-ol ring.
Diphenylmethyl chloride: Used as a precursor in the synthesis of 1-(Diphenylmethyl)-2-methylazetidin-3-ol, cis-.
2-Methylazetidin-3-ol: The core structure without the diphenylmethyl group.
Uniqueness
1-(Diphenylmethyl)-2-methylazetidin-3-ol, cis- is unique due to the combination of the diphenylmethyl group and the azetidin-3-ol ring. This unique structure imparts specific chemical and biological properties that
Properties
IUPAC Name |
(2S,3S)-1-benzhydryl-2-methylazetidin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-13-16(19)12-18(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17,19H,12H2,1H3/t13-,16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJIUWJMJDLQIP-BBRMVZONSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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